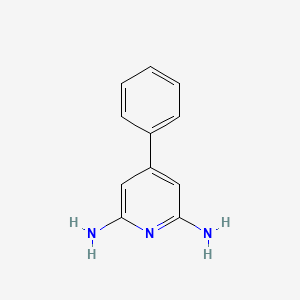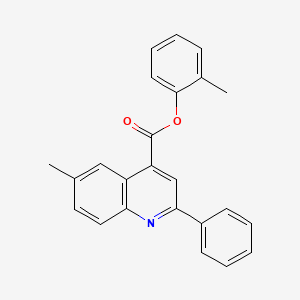
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorinated aromatic compounds.
Formation of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenated compounds or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its biological activities, such as antimicrobial or anticancer properties.
Medicine: As a potential drug candidate for various diseases.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-amine: Lacks the fluorophenyl and pyrrolidine groups.
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3,4-oxadiazol-2-amine: Lacks the fluorophenyl group.
5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine: Lacks the pyrrolidine group.
Uniqueness
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of both the fluorophenyl and pyrrolidine groups, which may confer specific biological activities and properties not found in similar compounds.
Properties
Molecular Formula |
C12H11FN4O |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-pyrrol-5-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H11FN4O/c13-9-5-3-8(4-6-9)11-16-17-12(18-11)15-10-2-1-7-14-10/h3-6H,1-2,7H2,(H,14,15,17) |
InChI Key |
BXKCGVNKXGMUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)


![(3Z)-5-methyl-3-[(4-phenoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12042499.png)

![N'~1~,N'~8~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]octanedihydrazide](/img/structure/B12042508.png)



![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12042531.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)benzamide](/img/structure/B12042537.png)

![2-[2-[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]phenoxy]acetic Acid](/img/structure/B12042546.png)
